(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide
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Overview
Description
®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzimidazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole ring, introduction of the trifluoromethyl group, and subsequent acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microreactor systems can be employed to ensure precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group or the benzimidazole ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl group and the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups.
Scientific Research Applications
®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: The compound finds applications in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The benzimidazole ring interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide
- ®-N-(2-((1-(4-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide
- ®-N-(2-((1-(3-(Difluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide
Uniqueness
The presence of the trifluoromethyl group in ®-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds
Properties
Molecular Formula |
C18H17F3N4O |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide |
InChI |
InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1 |
InChI Key |
NLXYWXWZVMFJQS-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=C(N2)C=CC=C3NC(=O)C |
Origin of Product |
United States |
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